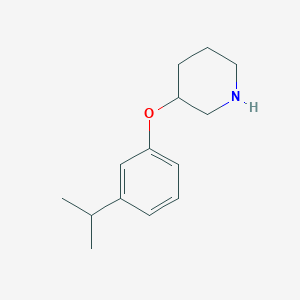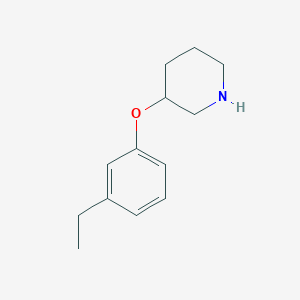![molecular formula C10H11BN2O3 B1391383 [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid CAS No. 1287753-34-7](/img/structure/B1391383.png)
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid
Übersicht
Beschreibung
“[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid” is a type of boronic acid derivative. Boronic acids and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Molecular Structure Analysis
The molecular structure of “[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid” includes a pyrazole ring attached to a phenyl ring through a methoxy group. The phenyl ring is also attached to a boronic acid group .
Wissenschaftliche Forschungsanwendungen
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid: A Comprehensive Analysis of Scientific Research Applications:
Antileishmanial and Antimalarial Activities
This compound has been studied for its potential in treating parasitic diseases such as leishmaniasis and malaria. Molecular simulation studies suggest that it can effectively bind to the active sites of target enzymes, indicating a promising application in antiparasitic drug development .
Antimicrobial Properties
Pyrazole derivatives, including [4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid, have shown a range of antimicrobial effects. They have been explored for their use in creating new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria .
Analgesic and Anti-inflammatory Uses
The pyrazole moiety is known for its analgesic and anti-inflammatory properties. Research into this compound could lead to the development of new pain relief medications and anti-inflammatory drugs .
Antidepressant Effects
Compounds with a pyrazole structure have been associated with antidepressant effects. This suggests potential research applications in the development of novel treatments for depression .
Antitumor and Anticancer Research
Pyrazole derivatives are being investigated for their antitumor and anticancer activities. This compound could be part of studies aimed at discovering new chemotherapeutic agents .
Proteomics Research
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid is used in proteomics research, where it may play a role in the study of protein structures and functions, as well as in the development of proteomics-based diagnostics .
Drug Synthesis
Boronic acids are key intermediates in organic synthesis, including drug synthesis. This compound could be used in the synthesis of various pharmaceuticals due to its reactive boronic acid group .
Chemical Sensors Development
Boronic acids can form reversible covalent complexes with sugars and other diols, which makes them useful in the development of chemical sensors, particularly for detecting carbohydrates or glycoproteins .
BMC Chemistry Springer Link MDPI MilliporeSigma Santa Cruz Biotechnology
Eigenschaften
IUPAC Name |
(4-methoxy-2-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c1-16-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIWENQDOKNTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)N2C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672419 | |
| Record name | [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid | |
CAS RN |
1287753-34-7 | |
| Record name | Boronic acid, B-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Methoxy-2-(1H-pyrazol-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)



![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)




![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)